molecular formula C10H6ClNO B1586497 6-chloro-2H-chromene-3-carbonitrile CAS No. 57543-67-6

6-chloro-2H-chromene-3-carbonitrile

Cat. No.: B1586497
CAS No.: 57543-67-6
M. Wt: 191.61 g/mol
InChI Key: KHQQZPGTELLAOG-UHFFFAOYSA-N
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Description

6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 3rd position of the chromene ring. It has a molecular weight of 191.62 g/mol and appears as a light yellow solid .

Mechanism of Action

The mechanism of action of chromenes can vary widely depending on their specific chemical structure and the biological target they interact with. Some chromenes are known to interact with enzymes or receptors in the body, leading to changes in cellular signaling pathways . The specific effects of “6-chloro-2H-chromene-3-carbonitrile” would depend on its particular structure and the biological context in which it is used.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of “this compound”, including its solubility, stability, and reactivity .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also be specific to “this compound”. Factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and activity .

Biochemical Analysis

Biochemical Properties

6-Chloro-2H-chromene-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound has been found to interact with human leukocyte elastase, an enzyme involved in inflammatory processes . By inhibiting this enzyme, the compound may exhibit anti-inflammatory properties.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines . This apoptotic effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. Furthermore, the compound affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . By modulating these pathways, this compound can alter gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . For example, the compound’s interaction with monoamine oxidase involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, as well as its potential for adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-chloro-2H-chromene-3-carbonitrile can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as CF3COOH . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

6-chloro-2H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2H-chromene-3-carbonitrile
  • 6-methoxy-2H-chromene-3-carbonitrile
  • 2H-chromene-3-carbonitrile

Uniqueness

6-chloro-2H-chromene-3-carbonitrile is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and penetrate cells. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQZPGTELLAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363090
Record name 6-chloro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-67-6
Record name 6-Chloro-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-2-hydroxy-benzaldehyde Compound 15a (10.0 mmol, 1.7 g), acrylonitrile (50.0 mmol, 2.14 mL) and DABCO (2.33 mmol, 0.26 g) were mixed together and heated to reflux overnight using an oil bath. After the flask was cooled to room temperature, Et2O (100 mL) was added and the Et2O layer was washed with 10% NaOH solution followed by 1N HCl and brine. The organic layer was dried over MgSO4, filtered and the solvent was removed in vacuo to obtain 6-chloro-2H-chromene-3-carbonitrile Compound 15b as a yellow solid (1.42 g, 74%), which was used in the next step without further purification (the preceding was described in Wise, L. et al. J. Med. Chem., 1988, 31, 688).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15a
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2H-chromene-3-carbonitrile

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